Aspartyl Linaclotide is a synthetic peptide compound derived from linaclotide, which is used primarily in the treatment of gastrointestinal disorders, particularly chronic idiopathic constipation and irritable bowel syndrome with constipation. Linaclotide itself is a guanylate cyclase-C agonist that increases intestinal fluid secretion and transit. Aspartyl Linaclotide, an analogue of linaclotide, is designed to enhance the pharmacological properties of its parent compound.
Linaclotide was developed by Ironwood Pharmaceuticals and Forest Laboratories and received approval from the U.S. Food and Drug Administration in 2012 for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. Aspartyl Linaclotide is synthesized in laboratories focusing on peptide drug development, utilizing various chemical synthesis techniques.
Aspartyl Linaclotide is classified as a therapeutic peptide and falls under the category of gastrointestinal agents. It acts as a guanylate cyclase-C receptor agonist, which facilitates increased fluid secretion in the intestines.
The synthesis of Aspartyl Linaclotide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process can utilize various protective groups to ensure selective reactions at specific sites on the amino acid residues.
Aspartyl Linaclotide consists of a sequence of amino acids that includes aspartic acid, which contributes to its name. The molecular formula can be represented as with a complex three-dimensional structure characterized by its cyclic disulfide bonds.
Aspartyl Linaclotide undergoes various chemical reactions during its synthesis and stability assessments:
The stability of Aspartyl Linaclotide can be influenced by environmental factors such as pH and temperature, which can accelerate degradation processes like deamidation and oxidation.
Aspartyl Linaclotide functions by activating guanylate cyclase-C receptors located on the intestinal epithelium. This activation leads to an increase in intracellular cyclic guanosine monophosphate levels, promoting chloride ion secretion into the intestinal lumen, resulting in increased fluid secretion and accelerated intestinal transit.
Aspartyl Linaclotide is primarily utilized in scientific research focusing on gastrointestinal health. Its applications include:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3